molecular formula C10H7IO B170595 7-Iodonaphthalen-2-ol CAS No. 128542-51-8

7-Iodonaphthalen-2-ol

Cat. No.: B170595
CAS No.: 128542-51-8
M. Wt: 270.07 g/mol
InChI Key: WEBQFINIACBXHU-UHFFFAOYSA-N
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Description

7-Iodonaphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom at the seventh position and a hydroxyl group at the second position on the naphthalene ring. This compound appears as a white to yellowish crystalline powder and is soluble in organic solvents such as ethanol, methanol, and chloroform.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

7-Iodonaphthalen-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the iodine atom, forming naphthalen-2-ol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido-naphthalen-2-ol or cyano-naphthalen-2-ol.

    Oxidation: Formation of naphthalen-2-one or naphthalen-2-aldehyde.

    Reduction: Formation of naphthalen-2-ol.

Scientific Research Applications

7-Iodonaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodonaphthalen-2-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Iodonaphthalene: Similar structure but lacks the hydroxyl group at the second position.

    1-Iodonaphthalene: Iodine atom at the first position instead of the seventh.

    2-Bromonaphthalene: Bromine atom instead of iodine at the second position.

Uniqueness

7-Iodonaphthalen-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

7-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBQFINIACBXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629953
Record name 7-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128542-51-8
Record name 7-Iodo-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128542-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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